Product packaging for Krestin(Cat. No.:CAS No. 134192-05-5)

Krestin

Cat. No.: B1180457
CAS No.: 134192-05-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Krestin, also known as Polysaccharide-K or PSK, is a protein-bound polysaccharide complex isolated from the mycelium of the mushroom Trametes versicolor (also known as Coriolus versicolor ) . With an average molecular weight of approximately 100 kDa, its structure consists of a beta-glucan backbone with beta-1,4 and beta-1,3 linkages and beta-1,6 side chains, with the protein component bound at these side chains . This compound is a recognized biological response modifier (BRM) with multifaceted research applications, primarily in the field of oncology and immunology. Its key mechanisms of action, which are of significant interest for scientific investigation, include the recovery from immunosuppression induced by factors like transforming growth factor-beta (TGF-β) or chemotherapy; the activation of antitumor immune responses through the maturation of dendritic cells, correction of Th1/Th2 imbalance, and promotion of cytokine production . PSK has been identified as a novel Toll-like receptor 2 (TLR2) agonist, and its activation of dendritic cells and subsequent T cell stimulation is dependent on this pathway . In vivo studies demonstrate that its antitumor effect is dependent on both CD8+ T cells and NK cells . Furthermore, PSK can enhance the antitumor effect of chemotherapeutic agents by directly inducing apoptosis in cancer cells and inhibiting metastasis . The clinical relevance of these mechanisms is supported by meta-analyses, which have shown that the use of PSK in conjunction with adjuvant chemotherapy can prolong survival in models of gastric and colorectal cancers, and extend remission in small-cell lung carcinoma . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

134192-05-5

Molecular Formula

C7H10F2N2O2

Origin of Product

United States

Discovery, Isolation, and Characterization Methodologies

Historical Discovery and Initial Isolation Protocols

The medicinal value of Trametes versicolor has been recognized for centuries in traditional Asian medicine, where it was consumed as food or tea. nih.govredalyc.org Modern scientific research into Coriolus versicolor (now Trametes versicolor) began in the 1970s in Japan, leading to the successful extraction of PSK from a specific strain. foodandnutritionjournal.org

Early isolation protocols for Krestin (PSK) often utilized methods such as hot water extraction, which is a widely used technique for polysaccharides due to their solubility in hot water. nih.govmdpi.com This method typically involves heating the fungal material in distilled water for a period, followed by filtration to remove solid residues. nih.govmdpi.com If the extract was viscous, centrifugation was employed to remove remaining residues. nih.gov Another early method mentioned for the purification of PSK was the salting-out method. This technique, commonly used in protein purification, is cost-effective but can have lower efficiency and may lead to co-precipitation. nih.gov The effectiveness of the salting-out method is influenced by the polysaccharide concentration, with better purification achieved at lower concentrations, as well as the pH and temperature of the solution. nih.gov

Source Organism and Cultivation Methods for Research Production (e.g., Trametes versicolor strains CM-101)

This compound (PSK) is primarily isolated from the mycelium and fermentation broth of Trametes versicolor. nih.gov This fungus, belonging to the Basidiomycota, is a white-rot fungus found in forest ecosystems globally. nih.govredalyc.orgeiu.edu

For research and commercial production, specific strains of Trametes versicolor are cultivated. The "CM-101" strain is notable as a source for polysaccharide K (PSK) in Japan. nih.govfoodandnutritionjournal.orgeiu.edu Cultivation methods can involve submerged fermentation of the mycelium. nih.govredalyc.org Research has explored different cultivation conditions to optimize polysaccharide production. For instance, studies have investigated the production of exopolysaccharides (EPS) by Trametes versicolor ATCC 200801 using synthetic minimal medium and low-shear bioreactor techniques, yielding 4.1 g/L of EPS. researchgate.net Maximum production was observed with certain media compositions. researchgate.net The choice of cultivation method and strain can influence the characteristics of the resulting polysaccharide. nih.gov

Advanced Chromatographic and Separation Techniques for Isolation and Purification

Modern isolation and purification of this compound and similar polysaccharides from Trametes versicolor involve advanced chromatographic and separation techniques to achieve higher purity and better characterization. eiu.edu The principle behind selecting isolation methods for polysaccharides is to preserve their intrinsic properties throughout the process. nih.gov

Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size and shape. eiu.eduthermofisher.com This method is widely used in the separation and purification of polysaccharides. nih.gov In SEC, molecules pass through a porous gel matrix; larger molecules that cannot enter the pores elute faster, while smaller molecules that enter the pores have a longer path and elute later. thermofisher.com SEC has been used to determine the molecular weight fractions of polysaccharides from Trametes versicolor. For example, one study detected two molar mass fractions of exopolysaccharide with weight-average molecular weights of 4,100 kDa and 2.6 kDa using SEC. researchgate.net SEC is considered a gentle method that can help maintain the integrity of isolated molecules. izon.com It is utilized for isolating various biological molecules, including extracellular vesicles, where it separates based on size and can result in purer isolates with fewer protein contaminants compared to other methods like ultracentrifugation. izon.combiorxiv.orgcapes.gov.brizon.com

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge. eiu.edugsconlinepress.comuoanbar.edu.iqcytivalifesciences.com This technique is particularly useful for purifying charged biomolecules like proteins and nucleic acids. gsconlinepress.com In IEC, charged molecules in a solution interact with an oppositely charged stationary phase. uoanbar.edu.iqcytivalifesciences.com Molecules bind to the stationary phase and are then eluted by changing the ionic strength or pH of the mobile phase. uoanbar.edu.iqcytivalifesciences.com Anion exchange chromatography, which uses a positively charged stationary phase, is commonly applied for the preliminary purification of crude polysaccharides and can be used to separate acidic and neutral polysaccharides. nih.gov While primarily known for protein purification, IEC's principle of separating based on charge can be applied to other charged biomolecules, potentially including components associated with this compound. gsconlinepress.comnih.gov

Affinity Chromatography is a powerful technique that purifies molecules based on specific binding interactions between a target molecule and an immobilized ligand on a stationary phase. eiu.eduthermofisher.comresearchgate.net This method is highly selective and can yield pure target molecules often in a single step. thermofisher.comneb.com While commonly used for protein purification using specific tags or antibodies, the principle of exploiting specific binding affinities can be applied to other types of molecules if a suitable ligand is available. researchgate.net For polysaccharides like this compound, if a molecule that specifically binds to its structure can be immobilized on a resin, affinity chromatography could be employed for its isolation and purification. researchgate.net

Membrane Filtration techniques utilize semipermeable membranes to separate particles or molecules based on size or other properties. eiu.edu These techniques can be used for clarification, concentration, and fractionation of solutions containing biomolecules. researchgate.net Membrane filtration offers advantages such as testing large sample volumes and reducing preparation time compared to some traditional methods. cytivalifesciences.com Different types of membrane filtration, such as ultrafiltration, can be used to separate molecules based on size, making them relevant for purifying polysaccharides which can have high molecular weights. researchgate.net Membrane filtration has been explored for the separation and purification of hemicelluloses and lignin (B12514952) from biomass, demonstrating its applicability to complex mixtures of plant-derived polymers. researchgate.net It has also been used in the isolation and enrichment of bacteriophages by immobilizing host bacteria on a membrane filter, illustrating its utility in separating biological entities based on interaction with the membrane or immobilized substances. nih.govnih.gov

Precipitation Methods (e.g., Alcohol Precipitation, Salting-out)

Precipitation methods are commonly used in the isolation and purification of polysaccharides and polysaccharide-protein complexes. nih.gov These methods exploit differences in solubility based on factors such as molecular weight, salt concentration, and the presence of organic solvents. nih.gov

Alcohol Precipitation: Alcohol precipitation is a widely used method for isolating polysaccharides. nih.gov The principle involves adding a high concentration or anhydrous ethanol (B145695) to a polysaccharide solution while stirring. nih.gov This reduces the dielectric constant of the solution, allowing for the neutralization of negative charges on the polysaccharide backbone by ions, typically from added salts like sodium acetate, leading to precipitation. integra-biosciences.com Different molecular weight fractions of polysaccharides can be precipitated by adjusting the final concentration of ethanol. nih.gov For example, higher molecular weight fractions may precipitate at lower ethanol concentrations. nih.gov The efficiency of alcohol precipitation is influenced by the polysaccharide concentration, with better purification results often achieved at lower concentrations. nih.gov However, if the polysaccharide concentration is too low, the recovery rate may decrease, and ethanol consumption increases significantly. nih.gov Generally, the polysaccharide concentration is adjusted to 0.25% to 3% (w/v) before employing this method. nih.gov Alcohol precipitation is often used as an initial step in the research and development of polysaccharide-based products due to its relative simplicity compared to methods like column chromatography. nih.gov

Salting-out: Salting-out is another precipitation method utilized in the purification of polysaccharides and proteins, including the early stages of purifying PSK (this compound). nih.gov This method is based on the principle that different molecular weight polysaccharide fractions exhibit varying solubility in salt solutions of specific concentrations. nih.gov When a neutral salt, such as NaCl, KCl, or (NH₄)₂SO₄, is added to a polysaccharide solution and reaches a certain concentration, the polysaccharide fraction precipitates out. nih.gov This precipitated fraction can then be separated from the supernatant through centrifugation. nih.gov Ammonium sulfate (B86663) ((NH₄)₂SO₄) is frequently used as a salting-out agent in polysaccharide purification. nih.gov The effectiveness of salting-out is primarily influenced by the concentration of the polysaccharide, with lower concentrations generally yielding better purification. nih.gov Secondary factors include the pH and temperature of the solution, which should be strictly controlled for satisfactory experimental repeatability. nih.gov The precipitate obtained through salting-out typically contains a significant amount of salts, which can be removed by dialysis. nih.gov Salting-out is a cost-effective method, although it may have lower efficiency and can lead to co-precipitation. nih.gov The mechanism involves salt ions disrupting the hydrogen bonds that stabilize protein molecules, leading to aggregation and precipitation. aklectures.com This method can be used to purify a mixture of proteins based on their differing solubility values in salt solutions. aklectures.com

Purity Assessment Methodologies for Polysaccharide-Protein Complexes

Assessing the purity of isolated polysaccharide-protein complexes like this compound is crucial for ensuring the quality and reliability of research findings and potential applications. Various analytical techniques are employed for this purpose.

Methods for assessing purity can range from simple physical comparisons to more sophisticated analytical techniques. moravek.com For polysaccharide-protein complexes, specific methods are used to evaluate both the polysaccharide and protein components, as well as to detect and quantify impurities.

Analytical testing is considered a highly accurate method for determining chemical purity. moravek.com These procedures are applied in various industries, including the drug and chemical industries, to identify and quantify impurities. moravek.com Common analytical purity testing methods include chromatography techniques such as paper chromatography, thin-layer chromatography (TLC), gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography. moravek.comcreative-proteomics.com Spectrophotometry, infrared (FT-IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are also widely used for structural analysis and purity assessment of polysaccharides. mdpi.comcreative-proteomics.com

For polysaccharide-protein complexes, techniques that can assess both components are valuable. Analysis of chemical composition can involve colorimetric methods to measure the content of proteins, total polysaccharides, and other components like uronic acids. nih.gov Molecular weight determination using techniques such as gel permeation chromatography coupled with light scattering can also provide insights into the purity and homogeneity of the complex. nih.govnottingham.ac.uk SDS-PAGE analysis can be used to assess the purity of the protein component within the complex. frontiersin.org

In the context of isolating specific components, such as extracellular vesicles which are also complex biological structures, techniques like size exclusion chromatography (SEC), also known as gel filtration chromatography, have been shown to effectively remove highly abundant protein contaminants like albumin and lipoprotein complexes, thereby enhancing the purity of the isolated vesicles. nih.govbiorxiv.org While this compound is not an exosome, the principle of using size exclusion to separate components based on size can be relevant for purifying polysaccharide-protein complexes from smaller contaminants.

The purity of isolated fractions can be evaluated by assessing contamination with other molecules or cellular components. For instance, in the isolation of neutrophils, purity is assessed by identifying and quantifying contaminating cells like lymphocytes and eosinophils using methods such as flow cytometry. frontiersin.orgresearchgate.net While this compound isolation involves chemical extraction rather than cell separation, the concept of identifying and quantifying specific contaminants is analogous.

Detailed research findings on the purity of this compound obtained through specific isolation methods are often presented in scientific literature, including data on the percentage of protein and polysaccharide content and the levels of identified impurities. For example, studies on polyphenolic-protein-polysaccharide complexes from other sources have reported varying percentages of polysaccharides and proteins depending on the extraction method used. nih.gov

Structural Elucidation and Glycoscience Research

Primary Structure Determination: Polysaccharide Backbone Analysis

The primary structure of a polysaccharide involves identifying the constituent monosaccharides and how they are linked together.

Monosaccharide Composition Analysis (e.g., GC-MS, HPLC)

Monosaccharide composition analysis is a fundamental step in polysaccharide characterization. This typically involves hydrolyzing the polysaccharide into its constituent monosaccharides, followed by their separation and identification using chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). mdpi.comcreative-biolabs.comresearchgate.net

Krestin is primarily composed of glucose, but it also contains smaller amounts of other monosaccharides, including mannose, fucose, galactose, and xylose. mdpi.comresearchgate.net The specific molar ratios of these monosaccharides can vary depending on the strain of Trametes versicolor and the extraction method used. researchgate.net

GC-MS is a widely used technique for monosaccharide analysis after hydrolysis and derivatization of the sugars to make them volatile. mdpi.comcreative-biolabs.comresearchgate.net HPLC, particularly with detectors like UV, refractive index (RI), or evaporative light-scattering detectors (ELSD), is also effective for separating and quantifying monosaccharides, often after derivatization with a chromophore like 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance detection sensitivity. mdpi.comcreative-biolabs.com

Table 1: Reported Monosaccharide Components of this compound

MonosaccharidePresence in this compound (Qualitative)Notes
GlucoseMajor ComponentForms the backbone and side chains. ontosight.aiwikipedia.org
MannosePresent in smaller amounts mdpi.comresearchgate.net
FucosePresent in smaller amounts mdpi.comresearchgate.netmdpi.com
GalactosePresent in smaller amounts mdpi.comresearchgate.netmdpi.com
XylosePresent in smaller amounts mdpi.comresearchgate.netmdpi.com
FructosePresent in smaller amounts mdpi.com

Glycosidic Linkage Analysis (e.g., Methylation Analysis)

Methylation analysis involves permethylating the free hydroxyl groups of the polysaccharide, hydrolyzing the methylated polysaccharide, and then identifying the partially methylated monosaccharides, typically by GC-MS. scienceopen.comcreative-proteomics.comnih.gov The positions of the methyl groups indicate the positions that were not involved in glycosidic linkages in the original polysaccharide. creative-proteomics.com

Studies on this compound have revealed that its polysaccharide component is a beta-glucan (B1580549) with a backbone primarily composed of β-(1→4)-linked glucose residues. ontosight.aiwikipedia.org Side chains, also consisting of glucose residues, are attached to the backbone through β-(1→3) and β-(1→6) linkages. ontosight.aiwikipedia.orgresearchgate.net Some sources also indicate the presence of α-(1→4) and β-(1→3) glucosidic linkages in the polysaccharide moieties of PSK and PSP. nih.gov The protein component of this compound is reported to be attached to the β-(1→6) side chains. wikipedia.org

Table 2: Reported Glycosidic Linkages in this compound

Linkage TypeLocation in StructureNotes
β-(1→4)Main Chain BackbonePrimary linkage in the glucose backbone. ontosight.aiwikipedia.org
β-(1→3)Side ChainsFound in side chains. ontosight.aiwikipedia.orgresearchgate.net
β-(1→6)Side ChainsFound in side chains; protein attachment site. wikipedia.orgresearchgate.net
α-(1→4)Polysaccharide MoietyReported in some analyses. nih.gov

Secondary and Tertiary Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, qNMR)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of polysaccharides, providing information about the anomeric configuration, linkage positions, and sequences of monosaccharide units. rianhammond.comhu-berlin.deacs.orgnih.govacs.org Both 1D and 2D NMR techniques (such as COSY, TOCSY, HSQC, and HMBC) are used to assign signals to specific protons and carbons within the sugar residues and to identify correlations across glycosidic linkages. rianhammond.com

NMR analysis has been employed in the structural characterization of polysaccharides from Coriolus versicolor, including this compound. mdpi.com These studies help to confirm the glycosidic linkages identified by methylation analysis and provide more detailed information about the structural repeating units. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a complementary technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wikipedia.orglibretexts.orgacs.org IR spectra of polysaccharides provide information about the types of glycosidic linkages (alpha or beta) and the presence of specific functional groups like hydroxyl and carbonyl groups. mdpi.comacs.org

IR spectroscopy has been utilized in the structural analysis of polysaccharides from Trametes versicolor. mdpi.comresearchgate.net Specific absorption bands in the IR spectrum can indicate the presence of beta-glycosidic linkages, which are characteristic of this compound's beta-glucan structure. researchgate.net

Mass Spectrometry Approaches (e.g., MALDI-TOF, ESI-MS, LC-MS, GC-MS, HRMS)

Mass spectrometry (MS) techniques are increasingly used in conjunction with chromatographic separation for the structural analysis of polysaccharides and their fragments. mdpi.comscienceopen.comrianhammond.comhu-berlin.deuq.edu.autongji.edu.cnacs.org Different ionization techniques and mass analyzers provide complementary information. biocompare.com

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) is useful for determining the molecular weight distribution of polysaccharides and for analyzing larger fragments. biocompare.comolemiss.edunih.gov ESI-MS (Electrospray Ionization Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are coupled with chromatographic separation (HPLC or UHPLC) to analyze smaller oligosaccharide fragments generated by partial hydrolysis, providing information about their mass and fragmentation patterns. creative-biolabs.comresearchgate.netacs.orgacs.orgnih.govresearchgate.net GC-MS, as mentioned earlier, is primarily used for the analysis of derivatized monosaccharides and partially methylated alditol acetates. mdpi.comcreative-biolabs.comresearchgate.netscienceopen.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of fragments. olemiss.edu

These MS approaches, often used in combination, aid in confirming the monosaccharide composition, identifying fragment structures, and determining the sequence of sugar residues in oligosaccharide branches. acs.orgresearchgate.net

X-ray Crystallography and Electron Microscopy Studies

Protein Moiety Analysis and Characterization

Amino Acid Composition and Sequence Analysis

Amino acid composition analysis is a fundamental step in characterizing a protein or peptide, determining the relative abundance of each amino acid within the molecule. researchgate.netscience.gov Amino acid sequence analysis, on the other hand, determines the linear order of amino acids in the peptide chain. science.govnih.gov These analyses provide crucial information about the primary structure of the protein moiety, which can influence its folding, function, and interaction with the polysaccharide. While this compound contains a peptide component, detailed data on the specific amino acid composition or the determined amino acid sequence of the protein moiety of this compound were not prominently featured in the initial search results. General methods for amino acid analysis and sequence determination are well-established techniques in protein chemistry. researchgate.netscience.govnih.gov

Glycoprotein (B1211001) Linkage Analysis (e.g., O-linked, N-linked glycosylation)

A key aspect of this compound's structure is the covalent linkage between the polysaccharide and peptide components, which occurs through glycosidic bonds. Research indicates that the polysaccharides are covalently bonded to peptides through O- or N-glycosidic bonds. mdpi-res.comresearchgate.net N-linked glycosylation involves the attachment of a glycan to the nitrogen atom of an asparagine residue, typically within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). researchgate.netcreative-biolabs.comthermofisher.comcreative-proteomics.com O-linked glycosylation involves the attachment of a glycan to the oxygen atom of a serine or threonine residue, or sometimes hydroxylysine or hydroxyproline. researchgate.netcreative-biolabs.comthermofisher.com Methods for analyzing these linkages often involve enzymatic or chemical cleavage of the glycans followed by analysis of the released carbohydrates and the modified protein. nih.govqiagen.com While the presence of both O- and N-glycosidic linkages in this compound has been reported, detailed analyses specifying the exact sites of glycosylation or the relative abundance of each linkage type within the protein moiety were not extensively detailed in the search results.

Based on the available information, the structural components of this compound can be summarized as follows:

ComponentDescriptionNotes
PolysaccharidePrimarily a β-ᴅ-glucan backbone with β-(1→3) and β-(1→6) linked side chains. researchgate.netD-glucose is the principal monosaccharide. researchgate.net
MonosaccharidesD-glucose, with small amounts of arabinose and rhamnose also reported. researchgate.netOther sugars like fucose, galactose, mannose, and xylose may also be present in varying amounts depending on the strain. researchgate.net
Protein/Peptide MoietyCovalently linked to the polysaccharide. researchgate.netresearchgate.netProtein content varies (18-38%). nih.govresearchgate.net
LinkagesCovalent bonds between polysaccharide and peptide via O- or N-glycosidic linkages. mdpi-res.comresearchgate.netSpecific sites and detailed analysis not extensively found.
Molecular WeightApproximately 100,000. nih.govRefers to the average molecular weight of the protein-bound polysaccharide.

Biosynthesis, Metabolism, and Pre Clinical Degradation Pathways

Fungal Biosynthetic Pathways of Krestin (in Trametes versicolor)

The biosynthesis of this compound in Trametes versicolor involves the intricate processes of generating both the polysaccharide and protein components and their subsequent conjugation. researchgate.netaacrjournals.org Trametes versicolor is known for its ability to produce various enzymes and bioactive compounds, including polysaccharides like PSK and PSP. researchgate.netredalyc.org

The polysaccharide component of this compound is primarily a beta-glucan (B1580549) with a β-1,4 main chain and β-1,3 and β-1,6 side chains. wikipedia.org The protein component is reported to be attached to the β-1,6 side chain. wikipedia.org

The formation of the polysaccharide structure involves various glycosyltransferases that link monosaccharides together through specific glycosidic bonds (e.g., β-1,4, β-1,3, and β-1,6). While specific enzymes directly involved in this compound glycan synthesis are not extensively detailed in the provided search results, Trametes versicolor is known to produce a wide range of enzymes, including those involved in degrading and synthesizing polysaccharides. mdpi.com These include cellulases, xylanases, and other enzymes capable of modifying polysaccharide structures. mdpi.com The protein part of this compound is linked to the polysaccharide through O- or N-glycoside bonds, suggesting the involvement of specific glycosyltransferases responsible for protein glycosylation. aacrjournals.org

Trametes versicolor possesses a complex enzymatic system, including ligninolytic enzymes like Laccase, Manganese peroxidase (MnP), and Lignin (B12514952) peroxidase (LiP), primarily associated with the degradation of lignocellulosic material. redalyc.orgmdpi.com While these are not directly involved in this compound synthesis, their presence highlights the fungus's extensive enzymatic machinery. The synthesis of exopolysaccharides by Trametes versicolor is influenced by various factors, including the presence of metal ions. ecology.dp.ua

The genetic regulation of this compound biosynthesis in Trametes versicolor is a complex process involving the expression of genes encoding the enzymes and proteins necessary for polysaccharide and protein synthesis and conjugation. While specific regulatory pathways for this compound are not fully elucidated in the provided results, genomic and transcriptomic analyses of Trametes versicolor have identified genes related to the biosynthesis of secondary metabolites. pnas.orgresearchgate.net Light signals, for instance, have been suggested to regulate metabolic pathways in T. versicolor, including those potentially involved in the production of bioactive compounds. researchgate.net The genome of T. versicolor contains a significant number of protein-coding genes, including those within families like CAZymes (Carbohydrate-Active enzymes) and CYP450 (cytochrome P450), which are often involved in metabolic processes and the biosynthesis of complex molecules. researchgate.net

Enzyme Systems Involved in Glycan and Glycoprotein (B1211001) Synthesis

Pre-clinical Metabolic Fate Studies (e.g., in vitro enzymatic degradation, non-human animal models)

Pre-clinical studies, including in vitro enzymatic degradation assays and studies in non-human animal models, are crucial for understanding how this compound is processed and transformed within a biological system before human trials. oncotarget.comstanford.edu These studies help determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. wuxiapptec.com

Studies in animal models, such as mice and rats, have been used to investigate the effects and potential mechanisms of action of PSK. nih.govaacrjournals.orgnih.govnih.govnih.gov These models allow for the assessment of this compound's behavior within a living organism. stanford.edu

Information specifically detailing the identification of this compound metabolites in pre-clinical studies is limited in the provided search results. However, studies on related compounds or the general principles of polysaccharide and glycoprotein metabolism can offer insights. For instance, in plants, PSK-beta has been identified as an enzymatic degradation product of PSK-alpha, suggesting that enzymatic cleavage can occur. pnas.org Pre-clinical studies often involve identifying the metabolic profile of a compound using in vitro and in vivo methods, including the use of liver microsomes, liver slices, or hepatocytes. fda.gov Analytical methods like chromatography and mass spectrometry are typically employed for metabolite identification.

One study investigated the effect of PSK on prostaglandin (B15479496) metabolism in rats and examined the production of metabolites like thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2). nih.gov This indicates that this compound can influence metabolic pathways, although it doesn't directly identify this compound metabolites.

The enzymes responsible for the biotransformation or degradation of this compound in pre-clinical settings would likely include glycosidases and proteases capable of breaking down the polysaccharide and protein components, respectively. While specific host enzymes that metabolize this compound are not explicitly named in the provided results, the general principles of metabolism in animals involve enzymatic processes in organs like the liver and in the gastrointestinal tract, potentially involving microbial enzymes as well. fda.gov

Studies on the effects of PSK on drug-metabolizing enzymes, such as the cytochrome P-450 system in mice, have been conducted. One study found that PSK had no influence on these specific hepatic drug-metabolizing enzymes. nih.gov This suggests that this compound's biotransformation may not heavily rely on the cytochrome P-450 system.

In vitro studies on the degradation of other non-starch polysaccharides by various enzymes (e.g., xylanase, cellulase, protease) in broiler digesta demonstrate the potential for enzymatic breakdown of complex carbohydrates in the gastrointestinal tract. kab.ac.ug This suggests that similar enzymes present in the gut of non-human animal models could contribute to this compound degradation.

The protein component of this compound could be subject to degradation by proteases. opsdiagnostics.com Studies investigating the interaction of related polysaccharopeptides (PSP) with human liver microsomes in vitro showed competitive inhibition of certain cytochrome P450 enzymes, suggesting potential interactions with drug-metabolizing systems, although this doesn't directly address this compound's own enzymatic breakdown. researchgate.net

Based on the structure of this compound (a protein-bound polysaccharide), its degradation would likely involve enzymes that hydrolyze glycosidic bonds in the polysaccharide chain and peptide bonds in the protein moiety. The specific enzymes and the extent of degradation would depend on the biological environment (e.g., gastrointestinal tract, liver, bloodstream) and the enzymes present in that environment.

Pre Clinical Pharmacological Investigations and Biological Activities Excluding Human Clinical Data

Immunomodulatory Research in In Vitro and In Vivo Non-human Models

Research in non-human models has demonstrated Krestin's influence on various components of the innate and adaptive immune responses. thegoodscentscompany.comwikipedia.orgresearchgate.netrndsystems.comresearchgate.netresearchgate.netbiorxiv.orgd-nb.info

Macrophage Activation and Phagocytosis Enhancement

This compound has been shown to induce the activation of macrophages, a critical process for initiating innate immune responses and antigen presentation. researchgate.netbiorxiv.orgmdpi.comnih.gov Macrophage activation is characterized by enhanced phagocytic activity, the engulfment of pathogens and cellular debris. Studies indicate that this compound can enhance this phagocytic capacity in macrophages. researchgate.netbiorxiv.orgmdpi.comnih.govplos.org For instance, research has explored how certain compounds, including polysaccharides, can enhance macrophage activation towards phagocytosis. researchgate.netmdpi.comnih.govplos.org

Interactive Table 1: Effect of this compound on Macrophage Phagocytosis (Illustrative based on search results)

Model (In Vitro/In Vivo)Cell Type/SourceObserved EffectSupporting Evidence
In VitroMacrophages (various sources)Enhanced phagocytosisResearch findings indicate polysaccharides like this compound can activate macrophages towards phagocytosis. researchgate.netmdpi.comnih.govplos.org
In VivoNon-human modelsPotential for enhanced macrophage activityStudies in animal models suggest immunomodulatory effects that could involve enhanced macrophage function. mdpi.com

Lymphocyte Proliferation and Differentiation Modulation

This compound's impact on lymphocyte proliferation and differentiation has been investigated in various non-human settings. Lymphocyte proliferation is a fundamental aspect of adaptive immunity, allowing for the expansion of antigen-specific T and B cells. researchgate.netnih.gov Differentiation is the process by which lymphocytes develop into specialized effector cells. nih.govresearchgate.netmolbiolcell.org Studies have explored how various factors can modulate these processes. nih.govresearchgate.netmolbiolcell.orgfrontiersin.org While the provided search results discuss lymphocyte proliferation and differentiation in general and in the context of other immunomodulatory agents, specific detailed findings directly linking this compound to the modulation of lymphocyte proliferation and differentiation in non-human models at a data level are not explicitly available within the provided snippets. However, the general immunomodulatory nature of this compound suggests potential interactions with lymphocytes. thegoodscentscompany.comresearchgate.netbiorxiv.orgmdpi.com

Interactive Table 2: this compound's Influence on Lymphocyte Proliferation and Differentiation (Illustrative based on search results)

Lymphocyte TypeEffect ObservedResearch Context
T cellsModulation (specific effect not detailed in provided snippets)General immunomodulatory studies suggest potential influence on T cell responses. thegoodscentscompany.comresearchgate.netbiorxiv.orgmdpi.com
B cellsModulation (specific effect not detailed in provided snippets)General immunomodulatory studies suggest potential influence on B cell responses. thegoodscentscompany.comresearchgate.netbiorxiv.orgmdpi.com

Cytokine and Chemokine Profile Alterations (e.g., IL-2, IL-10, IL-15, TNF-α, IL-1β, IL-6, IFN-γ)

Research in non-human models has examined this compound's ability to alter the production of cytokines and chemokines, key signaling molecules that regulate immune responses. thegoodscentscompany.comresearchgate.netresearchgate.netbiorxiv.orgd-nb.infomdpi.comthermofisher.commdpi.comresearchgate.net Cytokines such as IL-2, IL-10, IL-15, TNF-α, IL-1β, IL-6, and IFN-γ play crucial roles in mediating inflammation, cell communication, and immune cell function. d-nb.infothermofisher.commdpi.comresearchgate.net While the provided snippets discuss the roles and measurement of these cytokines, specific data on how this compound directly alters their profiles in non-human models is not explicitly detailed. However, the general immunomodulatory effects attributed to this compound imply an influence on cytokine and chemokine networks. thegoodscentscompany.comresearchgate.netresearchgate.netbiorxiv.orgd-nb.infomdpi.com

Interactive Table 3: this compound's Potential Impact on Cytokine and Chemokine Levels (Illustrative based on search results)

Cytokine/ChemokinePotential EffectRelevance to Immune Response
IL-2Potential alterationSupports T cell proliferation and function. d-nb.infothermofisher.commdpi.com
IL-10Potential alterationPrimarily an anti-inflammatory cytokine. d-nb.infothermofisher.commdpi.com
IL-15Potential alterationInvolved in NK cell and T cell development and function. mdpi.com
TNF-αPotential alterationPro-inflammatory cytokine with diverse immune roles. d-nb.infothermofisher.commdpi.comresearchgate.net
IL-1βPotential alterationPro-inflammatory cytokine involved in innate immunity. d-nb.infothermofisher.commdpi.com
IL-6Potential alterationPro-inflammatory cytokine with broad effects on immune cells. d-nb.infothermofisher.commdpi.com
IFN-γPotential alterationCritical for antiviral and antitumor immunity, promotes Th1 responses. d-nb.infothermofisher.commdpi.comresearchgate.net

Natural Killer (NK) Cell and Lymphokine-Activated Killer (LAK) Cell Activity Augmentation

This compound has been investigated for its ability to augment the activity of Natural Killer (NK) cells and Lymphokine-Activated Killer (LAK) cells. thegoodscentscompany.comwikipedia.orgresearchgate.netresearchgate.netbiorxiv.orgd-nb.infothermofisher.com NK cells are part of the innate immune system and play a role in recognizing and killing abnormal cells, such as tumor cells and virus-infected cells. researchgate.netuio.nomdpi.com LAK cells are a type of killer cell generated from lymphocytes stimulated with interleukin-2 (B1167480) (IL-2) and exhibit enhanced cytotoxic activity against a broader range of tumor cells compared to NK cells. mdpi.comnih.govnih.gov Studies have explored methods to enhance NK and LAK cell activity. researchgate.netuio.nomdpi.comnih.gov While the provided search results mention the augmentation of NK/LAK cell activity in the context of other biological response modifiers, specific data detailing this compound's direct effect on augmenting NK and LAK cell activity in non-human models is not explicitly present in the provided snippets. However, this compound is mentioned as a biological response modifier, a class of agents known to influence immune cell activity, including NK cells. researchgate.netgoogle.com

Interactive Table 4: this compound's Potential Augmentation of NK and LAK Cell Activity (Illustrative based on search results)

Cell TypePotential EffectRelated Research Area
NK CellsAugmentation of activityResearch on biological response modifiers and NK cell enhancement. researchgate.netuio.nomdpi.comgoogle.com
LAK CellsPotential augmentation of activityResearch on lymphokine-activated killer cells and their generation/enhancement. mdpi.comnih.govnih.gov

Dendritic Cell Maturation and Antigen Presentation

The influence of this compound on dendritic cell (DC) maturation and antigen presentation has been a subject of preclinical investigation. thegoodscentscompany.comresearchgate.netresearchgate.netbiorxiv.orgd-nb.info Dendritic cells are professional antigen-presenting cells (APCs) that play a critical role in initiating adaptive immune responses by processing and presenting antigens to T lymphocytes. researchgate.netrndsystems.commdpi.comfrontiersin.orgnih.gov DC maturation is a crucial step that enhances their ability to stimulate T cells. researchgate.netrndsystems.comfrontiersin.org While the provided search results discuss DC maturation and antigen presentation in detail and in relation to other factors, specific data on how this compound directly impacts these processes in non-human models is not explicitly provided in the snippets. However, given this compound's reported immunomodulatory effects, it is plausible that it influences DC function. thegoodscentscompany.comresearchgate.netresearchgate.netbiorxiv.orgd-nb.info

Interactive Table 5: this compound's Potential Influence on Dendritic Cells (Illustrative based on search results)

DC ProcessPotential EffectSignificance in Immune Response
MaturationPotential modulationCrucial for effective T cell activation. researchgate.netrndsystems.comfrontiersin.org
Antigen PresentationPotential modulationEssential for initiating antigen-specific adaptive immunity. researchgate.netrndsystems.commdpi.comfrontiersin.orgnih.gov

Complement System Modulation

Interactive Table 6: this compound's Potential Interaction with the Complement System (Illustrative based on search results)

Complement Pathway/ComponentPotential EffectRole in Immune Response
Classical PathwayPotential modulationInitiated by antibody-antigen complexes. frontiersin.org
Lectin PathwayPotential modulationInitiated by binding of lectins to carbohydrates. frontiersin.org
Alternative PathwayPotential modulationSpontaneously activated.
Complement Proteins (e.g., C3, C5)Potential alterationInvolved in opsonization, lysis, and inflammation. jci.orgfrontiersin.orgplos.orgresearchgate.net

Anti-neoplastic Research in In Vitro and In Vivo Non-human Tumor Models

This compound has shown direct anti-proliferative and anti-tumor effects in a variety of pre-clinical cancer models. mdpi.comoncotarget.comresearchgate.netnih.gov Its anti-neoplastic activities have been observed in both in vitro studies using cancer cell lines and in vivo studies utilizing non-human tumor models. mdpi.comoncotarget.comnih.gov These effects are mediated through several mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and suppression of metastasis. nih.govoncotarget.comnih.govpsu.eduresearchgate.netoaepublish.commdpi.commednexus.org

Apoptosis Induction Mechanisms in Cancer Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comoncotarget.comnih.govresearchgate.netnih.gov The extent of apoptosis induction can vary depending on the specific cancer cell line. nih.govnih.gov For instance, this compound strongly inhibited the proliferation of Namalwa (Burkitt lymphoma) cells and increased apoptosis in these cells. nih.gov In human gastric cancer AGS cells, this compound induced apoptosis and increased caspase-3 expression. nih.govnih.gov

Mechanistically, studies have shown that this compound can induce apoptosis through mitochondrial and p38 mitogen-activated protein kinase (MAPK)-dependent pathways in certain leukemia cell lines, such as HL-60. spandidos-publications.comiiarjournals.org In pancreatic cancer cells, this compound's antiproliferative actions were associated with upregulated levels of the pro-apoptotic protein Bax. researchgate.netnih.gov this compound has also been reported to activate caspase-3. nih.govspandidos-publications.com

Data Table: Apoptosis Induction by this compound in Selected Cancer Cell Lines (In Vitro)

Cancer Cell LineEffect on ApoptosisKey Mechanism(s) ReportedSource Index
Namalwa (Burkitt lymphoma)IncreasedStrong proliferation inhibition, increased apoptosis nih.gov
AGS (Human gastric cancer)IncreasedIncreased apoptosis, increased caspase-3 expression nih.govnih.gov
HL-60 (Promyelomonocytic leukemia)InducedMitochondrial and p38 MAPK-dependent pathway, caspase-3 activation spandidos-publications.comiiarjournals.org
Pancreatic cancer cellsPromotedUpregulated Bax levels researchgate.netnih.gov
A549, B16, Ando-2InducedApoptosis induction observed nih.gov

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by inducing cell cycle arrest. oncotarget.comresearchgate.netnih.gov The specific phase of the cell cycle affected can depend on the type of tumor cell. nih.gov For example, in AGS human gastric cancer cells, this compound treatment resulted in the arrest of the cell cycle at the G1 phase. nih.gov In pancreatic cancer cells, this compound's antiproliferative effects were linked to the upregulation of the cell cycle regulatory protein p21(WAF/Cip1), leading to cell cycle arrest. researchgate.netnih.gov Polysaccharides from C. versicolor have been shown to induce cell cycle arrest at concentrations as low as 100 µg/mL in vitro. preprints.org

Data Table: Cell Cycle Arrest Induced by this compound in Selected Cancer Cell Lines (In Vitro)

Cancer Cell LineEffect on Cell CycleKey Mechanism(s) ReportedSource Index
AGS (Human gastric cancer)G1 arrestObserved cell cycle arrest nih.gov
Pancreatic cancer cellsArrest inducedUpregulated p21(WAF/Cip1) levels researchgate.netnih.gov
Various cancer cell linesArrest/slowingMechanism varies by histology nih.gov

Anti-angiogenic Effects in Pre-clinical Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. oaepublish.commednexus.org this compound is known to inhibit angiogenesis. nih.gov Studies have investigated the mechanisms behind this effect. For instance, research using rats and human umbilical vein endothelial cells suggested that this compound administration inhibited basic fibroblast growth factor (bFGF)-induced angiogenesis. nih.gov The proposed mechanism involves the direct binding of this compound with bFGF, which suppresses bFGF-induced proliferation of endothelial cells. nih.gov Further research on the effect of this compound on vascular endothelial growth factor (VEGF)-induced angiogenesis has also been suggested. nih.gov

Metastasis Inhibition Studies in Animal Models

This compound is well-known for its anti-metastatic activity in various experimental metastasis models. nih.govnih.govpsu.edu It has been reported to suppress metastasis in animal models involving different cancer types, including pulmonary metastasis of methylcholanthrene-induced sarcomas and human prostate cancer DU145M, as well as lymphatic metastasis of mouse leukemia P388. nih.govpsu.edu this compound has also shown the ability to suppress metastasis in artificial metastasis models, such as rat hepatoma AH60C and mouse colon cancer colon 26. nih.govpsu.edu

The mechanisms by which this compound inhibits metastasis are multifaceted and can influence several steps of the metastatic cascade. nih.govpsu.edu These include:

Suppression of intravasation by inhibiting tumor invasion, adhesion, and the production of cell matrix-degrading enzymes. nih.govpsu.edu

Suppression of tumor cell attachment to endothelial cells by inhibiting tumor cell-induced platelet aggregation. nih.govpsu.edu

Suppression of tumor cell migration after extravasation by inhibiting tumor cell motility. nih.govpsu.edu

Suppression of tumor growth after extravasation through mechanisms that include the inhibition of angiogenesis, modulation of cytokine production, and augmentation of effector cell functions. nih.govpsu.edu

Studies have demonstrated the inhibitory effect of this compound on liver metastasis in a mouse colon 26 tumor model, showing a significant reduction in the number of liver metastatic foci. psu.edu this compound has also been shown to reduce the weight of metastatic livers and prolong survival in this model. psu.edu

Data Table: Metastasis Inhibition by this compound in Animal Models

Cancer Type ModelMetastasis InhibitedSpecific Effects ReportedSource Index
Methylcholanthrene-induced sarcomas (pulmonary met.)SuppressedReduction in pulmonary metastasis nih.govpsu.edu
Human prostate cancer DU145M (pulmonary met.)SuppressedReduction in pulmonary metastasis nih.govpsu.edu
Mouse leukemia P388 (lymphatic met.)SuppressedReduction in lymphatic metastasis nih.govpsu.edu
Rat hepatoma AH60C (artificial met.)SuppressedInhibition of metastasis nih.govpsu.edu
Mouse colon cancer colon 26 (artificial met., liver)SuppressedSignificant reduction in liver metastatic foci, reduced metastatic liver weight, prolonged survival nih.govpsu.edu
Spontaneous metastasis modelsSuppressedProlonged survival period nih.govpsu.edu
Human pancreatic cancer NOR-P1, gastric cancer MK-1P3Decreased invasivenessDecreased invasiveness observed in cell lines nih.gov
Mouse mammary 4T1 carcinomaInhibited formationInhibition of metastasis formation observed in culture and suppression of breast-to-lung metastasis in a xenograft mouse model (PSP, related compound) oncotarget.com

Synergy with Other Pre-clinical Anti-cancer Agents

Pre-clinical research has explored the potential for this compound to enhance the effects of other anti-cancer agents. Studies have indicated that this compound can exhibit synergistic effects when combined with conventional chemotherapies in pre-clinical models. oncotarget.comresearchgate.netspandidos-publications.comtandfonline.comdovepress.com

For example, this compound has been shown to enhance the induction of apoptosis by docetaxel. nih.gov This synergy may be related to this compound's ability to inhibit docetaxel-induced NF-κB activation and survivin expression, which can otherwise suppress apoptosis. nih.gov

In studies involving human pancreatic cancer cells, a significant growth inhibition and additive effect were observed when this compound was administered in combination with gemcitabine. researchgate.netnih.gov

Combined administration of this compound with 5-fluorouracil (B62378) (5-FU) has also been investigated in experimental liver cancer models in rats, showing inhibited tumor growth and significantly inhibited metastasis compared to single treatments. tandfonline.com

These findings suggest that this compound may enhance the anti-tumor efficacy of existing chemotherapeutic agents in pre-clinical settings.

Modulation of Cancer Cell Proliferation and Differentiation

Pre-clinical studies have investigated the effects of this compound (PSK) on cancer cell proliferation and differentiation in various in vitro and in vivo models. PSK has been reported to directly inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov For instance, studies on hematological malignant cell lines, such as Namalwa (Burkitt lymphoma) cells, showed that PSK strongly inhibits their proliferation and increases apoptosis. nih.gov This inhibition of cell proliferation by PSK was found to be antagonized by the addition of galactose in some studies. nih.gov

Research using PSP extracts, also derived from Trametes versicolor, has demonstrated the inhibition of proliferation in various cancer cell lines, including MDA-MB-231 breast cancer and LNCaP prostate cancer cells in vitro. mdpi.com This effect was also observed, though to a lesser extent, in PC-3 and DU-145 prostate cancer cell lines. mdpi.com Direct toxicity of PSP has been documented in several breast cancer cell lines (MCF-7, HBL-100, T-47D, Walker 256), lung cancer cell lines (A-549, SWi573), and colon cancer cell lines (LoVo, LS174-T). mdpi.com

PSK has also been shown to cause differentiation of leukemic cells in vitro, an effect attributed to the induction of differentiation cytokines. researchgate.netnih.gov In in vivo animal models, preclinical studies support the anticancer effects of PSK, including direct antitumor effects resulting in reduced tumor growth and metastases. cancer.gov For example, neonatal injection of PSK in mice increased resistance to challenge with syngeneic tumor cells in adulthood and reduced azoxymethane-induced precancerous lesions in the colon of adult rats. aacrjournals.org This effect on precancerous lesions was dependent on the timing and dose of PSK injection. aacrjournals.org Studies in mice suggest that the anti-tumor effect of PSK is dependent on both CD8+ T cells and NK cells and is mediated by TLR2. nih.gov PSK treatment has been shown to significantly stimulate the proliferation of splenocytes in a dose- and time-dependent manner in in vitro studies using splenocytes from neu transgenic mice. nih.gov

Other Biological Activities in Pre-clinical Contexts

Antioxidant Mechanisms

Pre-clinical research indicates that this compound (PSK) possesses antioxidant capacity. nih.gov This antioxidant activity may contribute to its potential role as a protector of normal tissue against chemo- and radiotherapy-induced oxidative stress when used in combination with these treatments in cancer. nih.gov Furthermore, this antioxidant capacity may also help defend the host from oxidative stress. nih.gov Mushroom components in general, including polysaccharides, are known to have high antioxidant capabilities, which have been studied using various spectrophotometric assays. explorationpub.com

Anti-inflammatory Pathways (in non-human models)

In non-human models, this compound (PSK) has been shown to influence anti-inflammatory pathways. Studies in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced model of colitis in male mice showed that treatment with an ethanol (B145695) extract of Trametes versicolor reduced levels of IgE and pro-inflammatory mediators such as TNFα, IL-1β, and IL-6. alzdiscovery.org Another compound purified from Trametes versicolor, a protein called YZP, promoted the differentiation of anti-inflammatory regulatory B cells in mice. alzdiscovery.orgoncotarget.com PSK treatment has also been shown to increase the number of CD4+CD25+FoxP3+ T-regulator cells in rats, which can suppress the function of T-effector cells and inhibit inflammation. rjptonline.org The increase in T-reg cells showed a strong correlation with higher levels of Transforming Growth Factor-β1 (TGF-β1), an anti-inflammatory cytokine, in these rat models. rjptonline.org

Gut Microbiome Modulation (in animal models)

PSK and PSP, derived from Trametes versicolor, are considered prebiotics with the capacity to modulate the microbiome. alzdiscovery.org Polysaccharides in general have been shown to modulate the gut microbiome in animal models. narraj.orgresearchgate.net Disturbances in intestinal microflora can lead to excessive immune responses and increased oxidative stress, affecting organ function. narraj.org Polysaccharides have been demonstrated to inhibit microbial dysbiosis, reduce chronic inflammation, and modulate gut permeability in animal models with diet-induced dysbiosis. narraj.org They have also aided recovery from antibiotic-induced dysbiosis by restoring beneficial gut flora and reducing pro-inflammatory cytokines in mice. narraj.org While the specific mechanisms of this compound's gut microbiome modulation are not extensively detailed in the provided snippets, its classification as a prebiotic and the general effects of polysaccharides on the gut microbiome in animal models suggest this as a relevant area of pre-clinical investigation.

Molecular and Cellular Mechanisms of Action

Receptor Binding and Ligand-Receptor Interaction Studies

Krestin, being a polysaccharide, interacts with various pattern recognition receptors (PRRs) on immune cells, triggering downstream signaling events.

Toll-like Receptor (TLR) Interactions (e.g., TLR2)

Research indicates that this compound acts as a selective agonist for Toll-like Receptor 2 (TLR2). Studies using TLR2 knockout mice have demonstrated that the immunostimulatory effects of this compound on dendritic cells (DCs) and T cells are dependent on TLR2. This interaction is crucial for this compound's anti-tumor effects, which are mediated via the stimulation of CD8+ T cells and NK cells. nih.govnih.govtandfonline.comaacrjournals.org Activation of TLR2 by this compound on DCs leads to their maturation and activation, resulting in increased expression of CD86 and MHCHigh, and the release of the Th1-linked cytokine, IL-12. tandfonline.com this compound-activated DCs, in turn, induce the anti-tumor activities of other immune cells, including CD8+ T cells and NK cells. tandfonline.com The effect of this compound on NK cells, such as augmented activation and IFN-γ secretion, is mediated through both direct TLR2 binding and indirectly through the induction of DC secretion of IL-12. tandfonline.com

Dectin-1 Interactions (if identified)

Dectin-1, a C-type lectin receptor that recognizes β-glucans, is another potential receptor involved in the immune response to fungal polysaccharides. While some research suggests that mushroom glucans, in general, can utilize Dectin-1, alongside CR3 and TLR2, leading to downstream signaling and immune cell activation, specific detailed studies confirming a direct and primary interaction between this compound (PSK) and Dectin-1 were noted as needing further investigation in some sources. nih.govresearchgate.netnih.gov Dectin-1 signaling typically involves the Syk-CARD9 pathway, leading to NF-κB activation and production of pro-inflammatory cytokines. mdpi.comfrontiersin.org Given this compound's β-glucan composition, interaction with Dectin-1 is plausible and could contribute to its immunomodulatory effects, potentially acting synergistically with other receptors like TLR2. frontiersin.org

Other Membrane Receptor Involvement (e.g., TGF-β receptors)

This compound has been reported to influence the activity of transforming growth factor-beta (TGF-β), a cytokine with significant roles in immunosuppression and tumor progression. nih.govspandidos-publications.com PSK appears to inhibit the effects of TGF-β through various mechanisms, including suppression of TGF-β production, direct binding with TGF-β, and acting on TGF-β receptors. nih.govspandidos-publications.com Studies speculate that this compound may act on TGF-β receptors to block the association between TGF-β and its receptors, thereby abrogating TGF-β-induced immunosuppression and inhibition of immune cell activity. nih.gov TGF-β signals through a complex of type I and type II serine/threonine kinase receptors. wikipedia.orgembopress.org Inhibition of TGF-β signaling by this compound can suppress processes like epithelial-mesenchymal transition (EMT), which is promoted by TGF-β and involved in tumor invasion and metastasis. nih.govspandidos-publications.com

Intracellular Signaling Cascades

Upon binding to cell surface receptors, this compound triggers various intracellular signaling pathways that mediate its biological effects.

MAPK Pathway Modulation (e.g., ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical intracellular signaling cascades that regulate diverse cellular processes such as proliferation, differentiation, apoptosis, and immune responses. mdpi.comfrontiersin.org Activation of PRRs like TLR2 and Dectin-1 can lead to the modulation of MAPK pathways. researchgate.net While the provided search results broadly discuss the involvement of MAPK pathways in the mechanisms of mushroom glucans and immune responses, specific detailed data on how this compound precisely modulates ERK, JNK, and p38 pathways was not extensively detailed in the context of this compound itself within the search snippets, beyond the general understanding that these pathways are downstream of receptors like TLR2 and Dectin-1 which this compound interacts with. However, the general mechanisms of these pathways are known: ERK is often associated with cell proliferation and survival, while JNK and p38 are typically activated by stress signals and can be involved in apoptosis and inflammatory responses. mdpi.comfrontiersin.orgimrpress.com Modulation of these pathways by this compound likely contributes to its observed effects on immune cell activation, cytokine production, and potential direct effects on tumor cells. For instance, activation of MAPK pathways is linked to the production of cytokines like TNF-α, IL-1β, and IL-6 following Dectin-1 signaling. frontiersin.org

Interactive Data Tables:

Based on the available information, specific quantitative data suitable for detailed interactive data tables on receptor binding affinities or precise fold changes in MAPK phosphorylation levels directly attributable to this compound were not consistently present across the search results within the strict scope of the outline. The findings primarily describe the involvement and dependence on these receptors and pathways rather than providing detailed quantitative interaction data.

NF-κB Activation and Downstream Effects

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell proliferation, differentiation, and apoptosis. plos.orgbohrium.comaacrjournals.org Aberrant or constitutive activation of NF-κB has been observed in numerous malignancies. aacrjournals.orgfrontiersin.org Studies suggest that this compound can influence NF-κB pathways. plos.orgfrontiersin.org For instance, research indicates that polysaccharide components, including this compound, can bind to Toll-like receptor 4 (TLR4), which can lead to NF-κB activation via pathways involving myeloid differentiation factor 88 (MyD88). plos.orgfrontiersin.org Activation of NF-κB can result in the transcription of genes involved in inflammation, immunity, and cell survival. plos.orgaacrjournals.orgfrontiersin.org One study demonstrated that a polysaccharide, identified as this compound, increased the levels of phosphorylated p65-NF-κB protein expression in IFN-γ-stimulated macrophages, suggesting an involvement of NF-κB pathways in the immunomodulatory effects. plos.org

Akt/mTOR Signaling

The Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, survival, metabolism, and immune response. researchgate.net Dysregulation of this pathway is frequently observed in cancer. researchgate.net Akt is a major substrate for mTORC2, and the mTORC2-AKT axis is crucial for regulating apoptosis and cell survival. nih.gov Activation of the PI3K-Akt-mTOR pathway can be triggered by various stimuli, including growth factors, and is a critical event in tumorigenesis. researchgate.netaacrjournals.org Some studies on natural compounds have indicated modulation of the PI3K/Akt/mTOR pathway. dovepress.comksparrowmd.com For instance, extract from Pleurotus pulmonarius has been shown to inhibit phosphor-Akt levels. dovepress.com While direct detailed evidence on this compound's specific impact on the Akt/mTOR pathway within the provided search results is limited, the pathway's general importance in cellular processes and its modulation by other natural agents suggest it could be a relevant area of investigation for this compound's mechanisms.

RAS Pathway Modulation (e.g., K-RAS)

The RAS pathway, including K-Ras, is a crucial signaling cascade involved in relaying signals from outside the cell to the nucleus, influencing cell growth, division, and differentiation. medlineplus.govwikipedia.orgbiologists.com K-Ras acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state, which then activates downstream effectors like the RAF-MEK-ERK and PI3K-AKT cascades. nih.govmedlineplus.govbiologists.com Mutations in KRAS are common in various cancers, leading to a constitutively active K-Ras protein that drives uncontrolled cell proliferation. nih.govmedlineplus.govfrontiersin.org An in silico analysis exploring potential interactions of this compound (PSK) with K-Ras indicated shared interactions between PSK and the amino acid SER39 of switch 1 of the K-Ras protein. mdpi.com While this suggests a potential interaction, further experimental validation is needed to confirm and understand the nature and functional consequences of this compound's modulation of the RAS pathway.

Gene Expression and Proteomic Profiling

Understanding the global impact of this compound on cellular processes involves analyzing changes in gene and protein expression. Techniques like transcriptomic and proteomic profiling provide comprehensive views of these molecular alterations. uoi.grmdc-berlin.de

Epigenetic Modifications

Epigenetic modifications are heritable changes in gene expression that occur without alterations to the underlying DNA sequence nih.gov. These mechanisms play crucial roles in regulating gene activity and cellular processes, including development, differentiation, and disease states such as cancer and inflammatory conditions nih.gov. Key epigenetic mechanisms include DNA methylation, histone modifications (such as acetylation, methylation, phosphorylation, and ubiquitination), and regulation by non-coding RNAs nih.gov.

While the molecular and cellular mechanisms of this compound's action have been investigated, focusing on areas such as immune cell activation, cytokine production, and induction of tumor cell apoptosis mdpi.comresearchgate.net, current widespread academic literature does not extensively detail this compound's direct involvement in inducing or modulating epigenetic modifications as a primary mechanism for its established biological activities.

It is important to distinguish this compound (the fungal polysaccharide PSK) from Phytosulfokine (PSK), which is a plant peptide hormone that has been studied in the context of plant development and stress responses, including discussions related to epigenetic changes in plants. Research on Phytosulfokine and epigenetics in plants is not directly relevant to the mechanisms of action of this compound in mammalian systems.

Although epigenetic dysregulation is a significant factor in various diseases, including cancer and inflammatory conditions where this compound is studied nih.gov, specific research findings demonstrating that this compound directly targets or significantly alters DNA methylation patterns, histone modifications, or non-coding RNA expression in human cells as a primary mechanism of its antitumor or immunomodulatory effects are not widely reported in the currently available literature. Research into this compound's mechanisms continues, and future studies may explore potential indirect or less prominent roles in epigenetic regulation.

Analytical Methodologies for Krestin Characterization and Quantification

Chromatographic Techniques for Purity and Content Assessment

Chromatographic methods are essential for separating components within a mixture, allowing for the assessment of purity and the quantification of specific constituents.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture nih.gov. It is particularly valuable for analyzing complex biological molecules like polysaccharides and proteins. While direct information on the specific application of HPLC solely for Krestin's purity and content assessment is not extensively detailed in the provided snippets, HPLC is a standard method for analyzing carbohydrates and peptides, the main components of this compound wikipedia.orgnih.govbionity.com.

HPLC methods involve preparing standard solutions of known concentrations to create calibration curves for quantitative analysis mdpi.com. The concentration of an analyte in a sample is then determined by comparing its peak area or height to the calibration curve. Method validation, following guidelines such as those from the International Conference on Harmonization (ICH), is crucial to ensure the accuracy, precision, specificity, and linearity of the HPLC method for this compound analysis nih.govresearchgate.netmedcraveonline.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is another chromatographic technique used for separating and analyzing volatile compounds innovatechlabs.comopenaccessjournals.com. While GC is highly effective for volatile or semi-volatile substances, this compound, being a large protein-bound polysaccharide with a molecular weight of approximately 100 kDa, is not directly amenable to GC analysis without prior degradation or derivatization wikipedia.orgnih.gov.

GC is often coupled with Mass Spectrometry (GC-MS) for the identification and quantification of components innovatechlabs.commdpi.com. In the context of this compound, GC-MS could potentially be used to analyze the monosaccharide composition after acid hydrolysis of the polysaccharide component mdpi.com. This would involve breaking down the complex polysaccharide into its constituent monosaccharides (fucose, fructose, galactose, mannose, xylose, and glucose from the beta-glucan (B1580549) backbone) encyclopedia.pubmdpi.com. These monosaccharides would then need to be derivatized to make them volatile before injection into the GC system mdpi.com.

A modified GC-MS procedure based on trimethylsilyl-dithioacetal (TMSD) derivatization has been established for the simultaneous determination of various carbohydrates, including aldoses and ketoses, which are relevant to this compound's composition mdpi.com. This method can simplify chromatograms and provide high resolution and sensitivity for carbohydrate analysis mdpi.com.

GC can also be used for the analysis of residual solvents or other volatile impurities that might be present in this compound preparations innovatechlabs.com. Method validation for GC, similar to HPLC, is important to ensure reliable results medcraveonline.comopenaccessjournals.com.

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric methods analyze the interaction of light or other forms of energy with a sample to gain information about its composition and concentration.

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, measures the fluorescence emitted by a substance after it absorbs light frontiersin.orgaip.org. This technique is generally more sensitive and selective than UV-Vis spectroscopy for certain analytes denovix.com.

For a compound to be analyzed by fluorimetry, it must be fluorescent or be able to be labeled with a fluorescent tag. While the polysaccharide component of this compound is not inherently fluorescent, the protein component might contain fluorescent amino acids (like tryptophan or tyrosine) or could be labeled with a fluorescent probe for analysis.

Fluorescence correlation spectroscopy (FCS) is a powerful fluorimetry-based technique that can be used to study the dynamics of fluorescent molecules, including diffusion coefficients and concentration in small volumes frontiersin.orgaip.org. Total internal reflection fluorescence correlation spectroscopy (TIR-FCS) is specifically used for analyzing diffusion processes at surfaces aip.org. These techniques could potentially be applied to study the behavior of fluorescently labeled this compound molecules, providing information about their size, interactions, or distribution, although specific studies on this compound using fluorimetry were not found in the provided snippets.

Fluorimetry is used in various biological and chemical analyses and can provide highly sensitive quantitative data frontiersin.orgaip.orgnih.gov.

Atomic Absorption/Emission Spectroscopy (for elemental content if relevant)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are techniques used for the determination of the elemental composition of a sample torontech.comeurofins.czthermofisher.comdrawellanalytical.comej-eng.org. AAS measures the absorption of light by free atoms in a gaseous state, while AES measures the light emitted by excited atoms thermofisher.comej-eng.org.

These techniques are primarily used for analyzing metal and metalloid elements torontech.com. While this compound is primarily an organic molecule (protein-bound polysaccharide), elemental analysis using AAS or AES could be relevant for determining the presence and concentration of any inorganic elements that might be present as impurities from the production process or as trace elements associated with the biological source material (Trametes versicolor) wikipedia.orgmycologyresearch.com.

AAS is a sensitive method for determining metals in various samples, including biological and pharmaceutical samples eurofins.czthermofisher.comdrawellanalytical.com. Different atomization techniques, such as flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS), offer varying levels of sensitivity torontech.comthermofisher.com. GFAAS is particularly sensitive, capable of measuring elements at parts per billion (ppb) concentrations with small sample volumes torontech.comthermofisher.com.

Elemental analysis is important for quality control to ensure that levels of potentially toxic heavy metals or other undesirable elements are below specified limits. While the provided information does not detail specific elemental analysis of this compound using AAS or AES, these techniques are standard in the characterization of biological products and natural extracts for elemental content drawellanalytical.comresearchgate.net.

Capillary Electrophoresis and Electrophoretic Techniques

Electrophoresis is a fundamental technique used to separate charged molecules based on their migration through a medium under the influence of an electric field ijsred.comuomustansiriyah.edu.iq. The separation is influenced by factors such as the molecule's charge, size, shape, and the properties of the medium and buffer ijsred.comuomustansiriyah.edu.iq. Capillary Electrophoresis (CE) is a high-resolution electrophoretic technique performed in narrow-bore capillaries, offering advantages such as rapid separation, high sensitivity, and reduced sample consumption uomustansiriyah.edu.iqnih.govresearchgate.net.

CE has emerged as a powerful tool for the analysis of complex natural polysaccharides, including glycosaminoglycans (GAGs), which share some analytical challenges with this compound due to their polymeric nature nih.govresearchgate.net. CE methods have been developed for both qualitative and quantitative analysis of intact GAGs and their derived oligosaccharides and disaccharides nih.govresearchgate.net. These methods allow for the determination of concentration and structural characteristics nih.govresearchgate.net.

While direct studies on this compound using CE were not prominently found in the search results, the principles and applications of CE for complex polysaccharides and protein-bound polysaccharides are highly relevant. CE can be used to analyze intact polysaccharides to gain information on their amount, charge density, molecular mass, and polydispersity nih.gov. Alternatively, polysaccharides can be enzymatically or chemically degraded into smaller oligosaccharides or disaccharides, which are then analyzed by CE to study their structural features nih.gov. Detection methods in CE for polysaccharides can include UV detection, although sensitivity can be a limitation for molecules lacking strong chromophores nih.gov. Derivatization of polysaccharides can enhance detection sensitivity, particularly when using fluorescence or UV detection nih.gov.

Other electrophoretic techniques are also valuable in the analysis of complex biomolecules. Gel electrophoresis, such as agarose (B213101) gel electrophoresis and polyacrylamide gel electrophoresis (PAGE), is widely used for separating proteins and nucleic acids based on size and charge ijsred.combitesizebio.com. While this compound is primarily a polysaccharide, its protein-bound nature means that techniques like SDS-PAGE could potentially be used to analyze the protein component associated with the polysaccharide. Electrophoretic mobility shift assays (EMSA), including protein electrophoretic mobility shift assays (PEMSA), are techniques that can study interactions between biomolecules, such as protein-nucleic acid interactions, by observing changes in electrophoretic mobility bitesizebio.com. While EMSA is typically applied to protein-nucleic acid interactions, the underlying principle of altered mobility upon binding could potentially be adapted or provide a conceptual basis for studying interactions involving the protein component of this compound. Isoelectric focusing (IEF) is another electrophoretic technique that separates proteins based on their isoelectric point, offering high-resolution separation for proteomic analysis ijsred.com.

The application of these electrophoretic methods to this compound would likely involve strategies tailored to its specific structure as a protein-bound polysaccharide. This could include analyzing the polysaccharide component after enzymatic or chemical cleavage, or studying the protein moiety and its interactions.

Glycomic and Proteomic Analytical Platforms

Glycomics and proteomics are high-throughput '-omics' approaches that provide comprehensive insights into the glycans and proteins within a biological system, respectively nih.govencyclopedia.pubnih.gov. While this compound itself is a polysaccharide, its biological effects and interactions often involve changes in cellular protein expression and glycosylation patterns. Therefore, glycomic and proteomic platforms are valuable for understanding the cellular and molecular impact of this compound.

Proteomic analysis involves the large-scale study of proteins, including their identification, quantification, and characterization nih.govencyclopedia.pub. Differential proteomics, or comparative proteomics, is used to study changes in protein expression profiles between different biological states, such as in cells or tissues treated with this compound versus untreated controls nih.govencyclopedia.pub. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), or label-free quantitative proteomics using liquid chromatography-mass spectrometry (LC-MS/MS), are commonly employed in proteomic studies nih.govencyclopedia.pubscilit.com. These methods can identify proteins that are up- or down-regulated in response to this compound treatment, providing clues about the cellular pathways affected. For example, proteomic analysis has been used to study the effects of various mushroom polysaccharides on hepatocellular carcinoma cells, identifying changes in proteins involved in oxidative stress, mitochondrial function, apoptosis, and immune regulation nih.govencyclopedia.pub. Studies on other medicinal mushrooms have revealed that polysaccharide extracts can influence the expression of apoptosis-related proteins nih.govencyclopedia.pub.

Glycomics focuses on the comprehensive analysis of glycans (carbohydrates) in biological systems nih.govrsc.orgresearchgate.net. This includes studying the structure, function, and interactions of glycans, as well as the enzymes involved in their synthesis and modification nih.gov. Given that this compound is a polysaccharide and can interact with cells, glycomic analysis can be used to investigate how this compound affects cellular glycosylation patterns. Changes in cell surface glycosylation, for instance, can impact cell adhesion, immune recognition, and signaling pathways nih.gov. Techniques used in glycomics include mass spectrometry-based methods, lectin microarrays, and chromatographic techniques nih.govrsc.org. Mass spectrometry is a powerful tool for determining glycan structures and quantifying their abundance nih.gov. Lectin microarrays utilize the specific binding of lectins (proteins that bind to carbohydrates) to profile the types of glycans present in a sample rsc.org.

The application of glycomics and proteomics in this compound research can help elucidate its mechanisms of action at a molecular level. By analyzing changes in the glycome and proteome of cells or organisms exposed to this compound, researchers can identify the specific proteins and glycosylation pathways that are modulated, providing a deeper understanding of its biological effects. For instance, if this compound is found to influence immune responses, proteomic analysis could reveal changes in the expression of immune-related proteins, while glycomic analysis might show alterations in the glycosylation of immune cell surface receptors.

Data from proteomic studies on medicinal mushrooms, which include this compound (PSK) as a protein-bound polysaccharide, highlight the utility of these platforms. For example, a study using a Proteome Profiler Array analyzing 43 proteins showed increased expression of several apoptosis-related proteins upon treatment with a mushroom extract containing a protein-bound polysaccharide nih.govencyclopedia.pub. This indicates that proteomic approaches can identify specific protein targets modulated by such compounds.

Analytical PlatformApplication in this compound Research (Potential/Demonstrated)Key Techniques
Capillary ElectrophoresisCharacterization of intact this compound (size, charge density, polydispersity); Analysis of this compound-derived oligosaccharides.Zone Electrophoresis, Capillary Zone Electrophoresis (CZE), Detection (UV, LIF)
Other ElectrophoresisAnalysis of the protein component of this compound (e.g., SDS-PAGE); Potential study of interactions (e.g., adapted EMSA).Gel Electrophoresis (Agarose, PAGE), Isoelectric Focusing (IEF)
GlycomicsStudying the impact of this compound on cellular glycosylation patterns; Profiling changes in the cellular glycome.Mass Spectrometry, Lectin Microarrays, Chromatography
ProteomicsIdentifying changes in protein expression in response to this compound; Elucidating affected cellular pathways.2D-GE, LC-MS/MS, Differential Proteomics, Protein Arrays

This table summarizes the potential and demonstrated applications of these analytical platforms in the context of studying this compound and similar compounds.

Chemical Synthesis, Semi Synthesis, and Derivatization Strategies

Total Synthesis Approaches for Core Oligosaccharide Moieties (if reported)

While the total synthesis of the entire PSK polysaccharide structure is not commonly reported due to its complexity and high molecular weight, research exists on the synthesis of specific oligosaccharide structures that represent core or branching motifs found in β-glucans. These synthetic efforts aim to understand the structure-activity relationships of specific polysaccharide fragments. However, specific reports on the total synthesis of oligosaccharide moieties directly related to the core structure of PSK were not prominently found in the search results. Research on β-glucans in general involves enzymatic and chemical methods for synthesizing defined oligosaccharides mdpi.com.

Semi-synthetic Modifications and Analog Generation

Semi-synthetic strategies involve chemically or enzymatically modifying the naturally isolated PSK or its components to alter its properties or generate analogs with potentially enhanced or altered biological activities nih.gov. This approach is more feasible than total synthesis for complex polysaccharides.

Chemical Derivatization of Polysaccharide Moieties

Chemical derivatization of polysaccharides involves introducing new functional groups or modifying existing ones (primarily hydroxyl groups) through various chemical reactions nih.govmdpi.commdpi.com. These modifications can change the polysaccharide's solubility, charge, conformation, and interaction with biological systems, potentially influencing its biological activity nih.govmdpi.com.

Common chemical modification methods applied to polysaccharides, which could be relevant to PSK's polysaccharide component, include:

Sulfation: Introduction of sulfate (B86663) groups, often enhancing water solubility and biological activities like anticoagulant and immunomodulatory effects nih.govmdpi.commdpi.com.

Phosphorylation: Introduction of phosphate (B84403) groups nih.govmdpi.com.

Carboxymethylation: Introduction of carboxymethyl groups, typically increasing water solubility nih.govmdpi.com.

Acetylation: Introduction of acetyl groups, which can alter solubility and spatial structure nih.govmdpi.com.

Other modifications: Selenization and ether/ester formation are also reported for polysaccharides nih.govmdpi.commdpi.commdpi.com.

The extent of modification, known as the degree of substitution (DS), is a crucial factor influencing the properties and activity of the modified polysaccharide mdpi.com. Different modification methods and conditions can lead to varying DS and regioselectivity, impacting the resulting structure and biological effects mdpi.commdpi.com.

Protein Conjugation Strategies

PSK is characterized as a protein-bound polysaccharide or proteoglycan wikipedia.orgwu.ac.th. The protein component is reported to be linked to the β-1,6 side chains of the β-glucan polysaccharide wikipedia.org. Protein conjugation strategies related to PSK could involve understanding or modifying this natural linkage, or conjugating the PSK polysaccharide or its derivatives to other proteins or peptides for targeted delivery or altered biological responses mdpi.com.

Polysaccharides are increasingly used as carriers for drug delivery, and conjugation to proteins or peptides can enhance targeting and efficacy rsc.orgresearchgate.net. While the search results mention protein-bound polysaccharides like PSK and PSP wu.ac.thrsc.org, detailed chemical strategies specifically for conjugating additional proteins to PSK beyond its natural protein component were not extensively detailed. However, general principles of protein-polysaccharide conjugation, often involving covalent linkages through reactive groups on both molecules, would apply. For instance, the polysaccharide backbone's hydroxyl groups or modified functional groups could be linked to amino, carboxyl, or thiol groups on a target protein.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer a regioselective and stereoselective approach to synthesize or modify polysaccharides and oligosaccharides under mild conditions mdpi.comrsc.org. Biocatalysis utilizing enzymes from the source organism (Trametes versicolor) or other microorganisms could be employed in the synthesis or modification of PSK or its components.

Enzymes like glycosyltransferases and phosphorylases are involved in the biosynthesis and modification of polysaccharides mdpi.comresearchgate.net. Glycosyltransferases catalyze the formation of glycosidic linkages, while phosphorylases can catalyze phosphorolytic cleavage and also the reverse reaction for synthesis mdpi.com.

While the primary production of PSK is through the cultivation of Trametes versicolor wikipedia.orgwu.ac.th, enzymatic approaches could potentially be used for:

Synthesizing specific oligosaccharide fragments of the PSK structure.

Modifying the polysaccharide chain, e.g., by adding specific sugar residues or altering branching patterns using glycosyltransferases.

Potentially influencing the protein attachment or modifying the protein component using relevant enzymes.

Research into the enzymes involved in the biosynthesis of β-glucans in fungi like Trametes versicolor would be crucial for developing such biocatalytic strategies. The search results mention enzymatic synthesis of polysaccharide-based copolymers using glucansucrases and dextransucrases, demonstrating the potential of biocatalysis in polysaccharide synthesis rsc.org. Enzymatic methods can also be used for the structural characterization of polysaccharides through controlled depolymerization.

Structure Activity Relationship Sar Studies

Impact of Glycosidic Linkages on Biological Activity

The biological activity of polysaccharides, including PSK, is significantly influenced by the type and arrangement of their glycosidic linkages. PSK is characterized as a protein polysaccharide with a beta-glucan (B1580549) β-1,4 main chain featuring β-1,3 and β-1,6 side chains. wikipedia.org The presence of β-(1→3) linkages in the main chain and additional β-(1→6) branch points are considered important for the anticancer activity of β-glucans. nih.gov While β-glucans primarily containing β-(1→6) linkages tend to exhibit lesser activity. nih.gov The stereochemistry of glycosidic bonds can affect a molecule's interaction with proteins and other biomolecules, thereby influencing its biological activity. numberanalytics.com

Role of Monosaccharide Composition and Sequence

The monosaccharide composition and sequence of polysaccharides play a vital role in their biological activities. PSK contains fucose, fructose, galactose, mannose, and xylose. mdpi.com In contrast, the analogous compound PSP, also from Trametes versicolor, contains rhamnose and arabinose in addition to other monosaccharides found in PSK. mdpi.com Studies on other polysaccharides have indicated that the percentage of different monosaccharides in their composition can significantly impact their biological activity. researchgate.net For instance, polysaccharides rich in mannose, rhamnose, and fucose are known to exhibit better bioactivity. biointerfaceresearch.com The monosaccharide composition of Coriolus versicolor polysaccharides (CVP) has been analyzed, revealing the presence of mannose (Man), glucose (Glc), galactose (Gal), and fucose (Fuc), with glucose being the most abundant. mdpi.com The relative molar ratios of these monosaccharides in CVP have been reported. mdpi.com

Here is a table summarizing the monosaccharide composition of PSK and PSP:

CompoundMonosaccharide Composition
PSKFucose, Fructose, Galactose, Mannose, Xylose
PSPRhamnose, Arabinose, Mannose, Xylose, Galactose, Fructose

Influence of Protein Moiety and Glycosylation Patterns

PSK is a protein-bound polysaccharide, and its protein moiety significantly contributes to its biological function. nih.gov The protein component is reported to be attached to the β-1,6 side chain of the polysaccharide. wikipedia.org PSK is described as a highly glycosylated protein. nih.gov The interaction of the protein component of PSK with immune cells, such as NKL cells, has been demonstrated, suggesting its role in mediating immunomodulatory effects. nih.gov This interaction appears to occur through a different receptor than that used by IL-2. nih.gov The presence of protein ligands has been shown to increase the anticancer potential of polysaccharides. nih.gov Glycosylation, the process of adding glycans to proteins, is a major post-translational modification that can influence protein structure, folding, stability, and biological activity. nih.govneb.com Changes in protein glycosylation patterns are often associated with pathological states. neb.com

Effect of Molecular Weight and Branching on Biological Activity

The molecular weight and branching patterns of polysaccharides are critical factors influencing their biological activities. The approximate molecular weight of PSK is around 100,000 Da. wikipedia.org Generally, mushroom polysaccharides with high molecular weight (500-2000 kDa) tend to be more biologically active compared to those with lower molecular weights. biointerfaceresearch.com Studies on PSK fractions with different molecular masses have shown that higher molecular mass fractions exhibit greater immune-modulatory effects. biointerfaceresearch.com Similarly, β-glucans with high molecular weight have demonstrated stronger biological activities. researchgate.net

The branching structure of polysaccharides is also important for their interaction with the host's immune system. mdpi.com The degree and form of branching affect the biological activity. nih.gov It has been suggested that β-glucans with a branching ratio between 0.2 and 0.33 are the most potent immunomodulators. slu.se

Here is a table illustrating the relationship between molecular weight and biological activity for mushroom polysaccharides:

Molecular Weight RangeBiological Activity Trend
High (500-2000 kDa)Generally More Active
LowGenerally Less Active

Spatial Conformation and Receptor Binding Affinity

The spatial conformation (tertiary structure) of polysaccharides is crucial for their biological activity, as it affects their ability to bind to specific receptors. The destruction of the tertiary structure of polysaccharides by denaturation can substantially reduce or completely abolish their biological activity. nih.gov The helical conformation of polysaccharides, such as β-glucans, is known to influence their biological activity and their ability to interact with receptors like Dectin-1. biointerfaceresearch.comresearchgate.netslu.se

PSK has been shown to interact with specific receptors on immune cells. For example, the protein component of PSK interacts with a receptor on NKL cells. nih.gov The binding of β-glucans to immune cell receptors, such as Dectin-1 and CR3, triggers immune responses. slu.se The binding affinity to these receptors is influenced by the structural features and conformation of the polysaccharide. slu.se Studies using inverse docking methods have explored the potential interactions of PSK with various proteins, including those involved in antitumor pathways. mdpi.com

Future Research Directions and Emerging Paradigms

Advanced Pre-clinical Models for Efficacy and Mechanism Studies (e.g., genetically engineered animal models, patient-derived xenografts)

Advanced preclinical models, such as genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), are increasingly valuable tools for studying the efficacy and mechanisms of action of agents like PSK. PDX models, which involve transplanting patient tumor cells or tissues into immunodeficient mice, offer a higher fidelity representation of human cancer biology and patient response to treatment compared to traditional cell line xenografts nih.govmednexus.org. They retain the molecular and biological features of the original tumor and are generationally stable, making them suitable for preclinical drug testing and predicting therapeutic efficacy nih.gov. While PDX models are becoming more useful, factors influencing their reliability and predictive power require further understanding, and challenges such as high cost, time-consuming processes, and variability in tumor take rates need to be addressed nih.gov. Genetically engineered mouse models also play a role in drug development by enabling the creation of models for testing drug candidates longdom.org. Studies have investigated the antitumor activity of PSK in transgenic mouse models, such as neu transgenic mice, demonstrating significant inhibition of breast cancer growth nih.govaacrjournals.org. The use of TLR2 knockout mice has also been instrumental in showing that the antitumor effect of PSK in these models is mediated by TLR2 nih.govaacrjournals.org. These advanced models are crucial for discerning the mechanism of action of therapeutic compounds and performing preclinical studies to improve the success of subsequent clinical testing gencat.cat.

Exploration of Novel Molecular Targets and Signaling Pathways

The exploration of novel molecular targets and signaling pathways is a key area of future PSK research to fully elucidate its complex mechanisms of action. While PSK is known to exhibit antitumor activity through various mechanisms, including immunomodulation and direct effects on tumor cells, the complete picture of its molecular interactions is still unfolding nih.govresearchgate.netresearchgate.net. Research indicates that PSK can act as a selective TLR2 agonist, activating dendritic cells and T cells in a TLR2-dependent manner nih.govaacrjournals.org. It has also been reported to activate murine macrophages via the TLR4 pathway oncotarget.com. Studies using inverse molecular docking have begun to identify potential protein interactions, suggesting that PSK may interact with targets such as CD73 and CD59 mdpi.comnih.gov. Furthermore, interactions with proteins involved in apoptosis, such as BAK and Bcl-2, have been explored computationally, indicating potential binding sites that overlap with known inhibitors like Venetoclax mdpi.comnih.gov. PSK has also shown potential interactions with the K-RAS protein mdpi.comnih.gov. Beyond these, PSK is thought to influence various intracellular signal transduction pathways and can induce apoptosis of cancer cells, although the effect may vary depending on the cancer type nih.gov. Future studies are needed to examine the actions of PSK on immune cells and tumor cells at the molecular level under various conditions and to clearly define its target molecules nih.gov. PSK has been reported to downregulate the overactivated Hedgehog signaling cascade under hypoxic conditions in pancreatic cancer models researchgate.netoncotarget.com. It also activates several immunological signaling pathways, including stimulating T-cell cytokine secretion, macrophage activation, increasing tumor antigen presentation, stimulating thymus and bone marrow, producing antitumor antibodies, and stimulating NK cells and cytotoxic T-cell activity researchgate.net.

Development of Improved Analytical and Characterization Methods

Developing improved analytical and characterization methods is essential for a more comprehensive understanding of PSK's complex structure and its relationship to biological activity. PSK is described as a highly heterogeneous mixture of β-glucan macromolecules with an approximate molecular weight of 100 kDa, containing various peptide moieties bound to the β-glucan backbone mdpi.com. It contains different sugar components, including fucose, fructose, galactose, mannose, and xylose mdpi.com. Partial or total acid hydrolysis can generate lower molecular weight polysaccharides, disaccharides, and D-glucose monosaccharides mdpi.com. While the biological, therapeutic, and pharmacological effects of D-glucans have been studied in vitro and in vivo for many years, the structural characteristics and molecular interactions of D-glucans using in silico methodologies have been less explored mdpi.com. Advanced analytical techniques are needed to fully characterize the structural diversity of PSK and its components and to correlate specific structural features with observed biological effects. This is crucial for ensuring consistency in PSK preparations and for developing potentially more potent derivatives.

Biotechnological Production and Genetic Engineering for Enhanced Efficacy

Exploring biotechnological production methods and genetic engineering approaches holds promise for enhancing the efficacy and optimizing the production of PSK. PSK is isolated and purified from the cultured mycelium of Trametes versicolor nih.gov. Biotechnological approaches can potentially improve the yield and consistency of PSK production. Genetic engineering, while more commonly discussed in the context of modifying microorganisms for producing compounds like bacterial cellulose, could theoretically be applied to the fungal strains producing PSK to enhance the synthesis of specific bioactive components or modify the structure of the polysaccharide for improved efficacy longdom.orgnih.gov. The availability of genome sequences of producing organisms can provide a boost to research in this direction nih.gov. While specific studies on the genetic engineering of Trametes versicolor for enhanced PSK efficacy were not prominently detailed in the search results, the general principles of genetic engineering in drug production highlight its potential for creating models for testing drug candidates and developing targeted therapies longdom.org.

Comparative Studies with Other Fungal Polysaccharides and Biologics

Comparative studies with other fungal polysaccharides and biologics are important for positioning PSK within the broader landscape of immunotherapies and natural product-derived agents. Polysaccharide Peptide (PSP), also extracted from Trametes versicolor, is often compared to PSK due to their similar origins and some shared properties, although they differ in chemical structure and sugar composition mdpi.commdpi.com. Both PSK and PSP have demonstrated antitumor and immunostimulant properties and have undergone preclinical and clinical studies as immunotherapeutic anticancer agents oncotarget.commdpi.commdpi.com. Other medicinal mushrooms yield polysaccharides with documented anticancer activity, such as lentinan from Lentinus edodes and schizophyllan (B3030429) from Schizophyllum commune mdpi.com. Comparing the mechanisms of action, efficacy profiles, and structural features of PSK with these and other fungal polysaccharides, as well as with conventional biologics used in cancer therapy, can help identify potential synergistic combinations, understand unique advantages of PSK, and guide its optimal integration into treatment strategies. PSK has been reported to augment antibody-dependent cell cytotoxicity, suggesting potential synergy with monoclonal antibodies nih.gov.

Artificial Intelligence and Computational Approaches in Krestin Research (e.g., QSAR, Molecular Docking, in silico studies)

Artificial intelligence (AI) and computational approaches, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and other in silico studies, are increasingly being applied to this compound research to accelerate the understanding of its interactions and predict its biological activities mdpi.comscite.ainih.govmdpi.com. In silico experimental modeling can complement in vivo and in vitro data to enhance the understanding of the pharmacology of natural molecules and associate them with cellular, genetic, and molecular processes mdpi.com. Inverse molecular docking, for instance, has been used to predict potential protein interactions of PSK, identifying possible targets like CD73, CD59, K-RAS, BAK, and Bcl-2 mdpi.comnih.gov. Molecular docking helps in predicting the binding orientation and affinity of a ligand to a target protein, providing insights into potential binding sites nih.govmdpi.com. QSAR modeling aims to establish mathematical relationships between the chemical structure of compounds and their biological activities, and integrating AI tools can enhance the accuracy and predictive power of these models nih.govmdpi.com. These computational methods play a pivotal role in expediting drug discovery and optimization by allowing for the rapid exploration of potential interactions and the prediction of compound behaviors scite.ai.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.